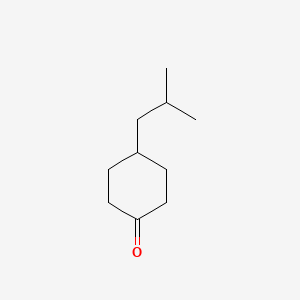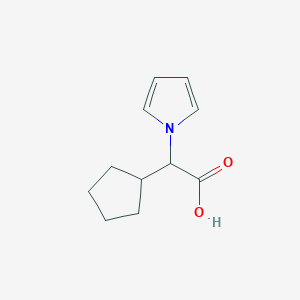![molecular formula C10H12ClN B14884988 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Wolff-Kishner reduction of 2-benzylidene-1-tetralone, which yields the desired cyclopropane-fused product . The reaction conditions often include the use of hydrazine and a strong base, such as potassium hydroxide, under high temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane or isoquinoline rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene: This compound has a similar cyclopropane ring fused to a naphthalene moiety.
1a,2,3,3a,4,5,6,7b-Octahydro-1H-cyclopropa[a]naphthalene: Another related compound with a more saturated structure.
Uniqueness
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride is unique due to its specific fusion of a cyclopropane ring to an isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-8-7(3-1)6-11-10-5-9(8)10;/h1-4,9-11H,5-6H2;1H |
InChI Key |
UBQSANGLNBVOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


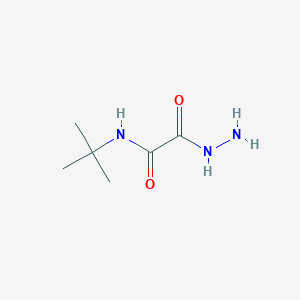
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)

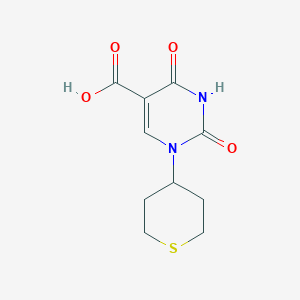
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
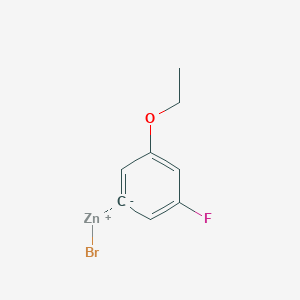
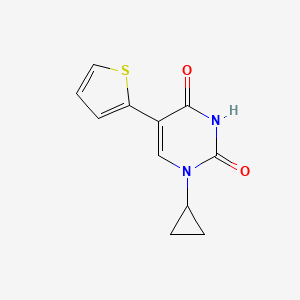
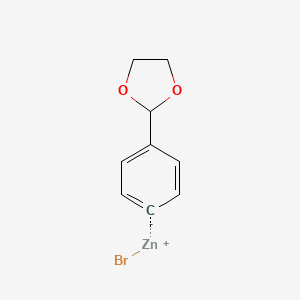
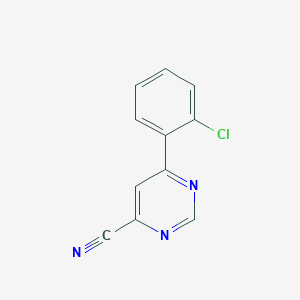
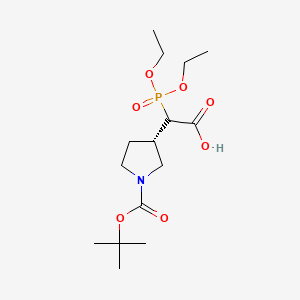
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
